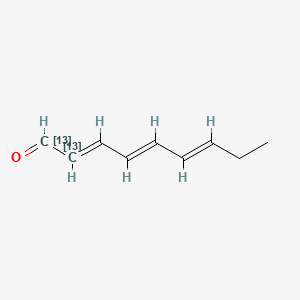

(2E,4E,6E)-2,4,6-Nonatrienal-13C2

Description

Properties

IUPAC Name |

(2E,4E,6E)-(1,2-13C2)nona-2,4,6-trienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h3-9H,2H2,1H3/b4-3+,6-5+,8-7+/i8+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDSWFFUGPJMMN-YEFBJGOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C/C=[13CH]/[13CH]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2E,4E,6E)-2,4,6-Nonatrienal-13C2: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the chemical properties and primary applications of (2E,4E,6E)-2,4,6-Nonatrienal-13C2, a stable isotope-labeled internal standard crucial for precise quantification in research and development. This document is intended for researchers, scientists, and drug development professionals who require accurate measurement of (2E,4E,6E)-2,4,6-Nonatrienal in various matrices.

Core Chemical Properties

This compound is the isotopically labeled form of (2E,4E,6E)-2,4,6-Nonatrienal, a volatile unsaturated aldehyde. The introduction of two Carbon-13 isotopes provides a distinct mass shift, enabling its use as an internal standard in mass spectrometry-based analytical methods. While specific experimental data for the labeled compound is limited, the fundamental chemical and physical properties can be largely inferred from its unlabeled counterpart.

Table 1: General Chemical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1335402-19-1[1] |

| Molecular Formula | C₇¹³C₂H₁₂O[1] |

| Molecular Weight | 138.18 g/mol [1] |

| Appearance | Yellow Oil (inferred from unlabeled)[2] |

| Purity | >95% (typical for unlabeled standards)[2] |

Table 2: Physical Properties of (2E,4E,6E)-2,4,6-Nonatrienal (Unlabeled)

| Property | Value | Source |

| Molecular Weight | 136.19 g/mol | PubChem |

| Density | 0.867-0.873 g/cm³ | JECFA |

| Refractive Index | 1.550-1.556 | JECFA |

| Solubility | Practically insoluble in water; Soluble in ethanol | JECFA |

Primary Application: Stable Isotope Dilution Analysis (SIDA)

The principal application of this compound is as an internal standard in Stable Isotope Dilution Analysis (SIDA). SIDA is a highly accurate quantification technique that corrects for sample loss during preparation and instrumental variability by introducing a known amount of a stable isotope-labeled version of the analyte into the sample at an early stage of the workflow. This method is particularly valuable for the analysis of volatile and semi-volatile compounds in complex matrices such as food, beverages, and biological samples.

The general workflow for using this compound in a SIDA experiment is depicted below.

Caption: General workflow for Stable Isotope Dilution Analysis (SIDA).

Experimental Protocols

The following is a generalized experimental protocol for the quantification of (2E,4E,6E)-2,4,6-Nonatrienal in a food matrix using SIDA with this compound as the internal standard. This protocol is based on methodologies described for the analysis of volatile compounds in food.

Materials and Reagents

-

Sample: Homogenized food matrix (e.g., oat flakes).

-

Internal Standard: this compound solution of known concentration in a suitable solvent (e.g., ethanol).

-

Analyte Standard: (2E,4E,6E)-2,4,6-Nonatrienal of high purity for calibration curve preparation.

-

Extraction Solvent: Dichloromethane or other suitable organic solvent.

-

Drying Agent: Anhydrous sodium sulfate.

-

Inert Gas: Nitrogen for solvent evaporation.

Sample Preparation and Extraction

-

Sample Weighing: Accurately weigh a known amount of the homogenized sample into a suitable extraction vessel.

-

Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the sample. The amount added should be comparable to the expected concentration of the native analyte.

-

Equilibration: Thoroughly mix the sample and allow it to equilibrate for a defined period (e.g., 30 minutes) to ensure uniform distribution of the internal standard.

-

Solvent Extraction: Add the extraction solvent to the sample and perform extraction using a suitable method (e.g., sonication, vortexing, or Soxhlet extraction).

-

Phase Separation: Separate the organic phase from the sample matrix, for example by centrifugation.

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate. Concentrate the extract to a small, known volume under a gentle stream of nitrogen.

GC-MS Analysis

-

Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.

-

Gas Chromatography:

-

Column: Use a suitable capillary column for volatile compound analysis (e.g., DB-5ms or equivalent).

-

Oven Program: A typical temperature program would start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250 °C) to ensure separation of the analytes.

-

-

Mass Spectrometry:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

-

Ions to Monitor:

-

For (2E,4E,6E)-2,4,6-Nonatrienal (unlabeled): Select characteristic ions from its mass spectrum (e.g., m/z corresponding to the molecular ion and major fragment ions).

-

For this compound (labeled): Select the corresponding ions with a +2 Da mass shift.

-

-

Calibration and Quantification

-

Calibration Standards: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying, known concentrations of the unlabeled analyte.

-

Calibration Curve: Analyze the calibration standards using the same GC-MS method. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration ratio of the analyte to the internal standard.

-

Quantification: Analyze the prepared sample extracts. Determine the peak area ratio of the native analyte to the internal standard in the sample. Use the calibration curve to calculate the concentration of (2E,4E,6E)-2,4,6-Nonatrienal in the original sample.

Biological Significance and Potential Signaling Pathways

(2E,4E,6E)-2,4,6-Nonatrienal and its isomers are known as potent aroma compounds in various foods, such as oats, and also function as insect pheromones. For instance, they are components of the male-produced aggregation pheromones of certain flea beetle species.

To date, there is no scientific literature suggesting a direct role for (2E,4E,6E)-2,4,6-Nonatrienal in specific intracellular signaling pathways in mammalian systems. Its primary biological relevance lies in its function as a semiochemical (pheromone) in insects and as a flavor compound influencing the sensory properties of food. Therefore, a signaling pathway diagram is not applicable. The logical relationship central to the use of its 13C2-labeled form is the analytical workflow for its quantification, as detailed in Section 2.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of its unlabeled counterpart. Its application in Stable Isotope Dilution Analysis provides a robust methodology for researchers in food science, chemical ecology, and other fields requiring reliable measurement of this volatile aldehyde. The protocols and data presented in this guide offer a comprehensive resource for the effective utilization of this stable isotope-labeled standard in demanding analytical applications.

References

A Technical Guide to (2E,4E,6E)-2,4,6-Nonatrienal-13C2: A Tool for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2E,4E,6E)-2,4,6-Nonatrienal-13C2, an isotopically labeled polyunsaturated aldehyde. This document is intended for researchers, scientists, and drug development professionals who are interested in utilizing this compound as an internal standard for quantitative analysis, and for those investigating the biological roles of reactive aldehydes in cellular signaling and disease.

Introduction

(2E,4E,6E)-2,4,6-Nonatrienal is a volatile organic compound that belongs to the class of polyunsaturated aldehydes. These compounds are of significant interest in food science as key aroma constituents and in biomedical research due to their biological activities. As products of lipid peroxidation, α,β-unsaturated aldehydes are implicated in cellular signaling pathways related to oxidative stress. The isotopically labeled version, this compound, serves as an invaluable tool for precise and accurate quantification in complex biological matrices through stable isotope dilution analysis (SIDA).

Chemical and Physical Properties

A summary of the key chemical and physical properties of (2E,4E,6E)-2,4,6-Nonatrienal and its 13C2 labeled analogue are presented in Table 1.

| Property | (2E,4E,6E)-2,4,6-Nonatrienal | This compound |

| CAS Number | 57018-53-8[1][2][] | 1335402-19-1 |

| Molecular Formula | C9H12O[1][2][] | C7¹³C2H12O |

| Molecular Weight | 136.19 g/mol [1][2][] | 138.19 g/mol |

| Appearance | Colorless to yellow oil[] | Not specified, expected to be similar to unlabeled |

| Solubility | Practically insoluble in water; Soluble in ethanol[][4] | Expected to be similar to unlabeled |

| IUPAC Name | (2E,4E,6E)-nona-2,4,6-trienal[] | (2E,4E,6E)-nona-2,4,6-trienal-13C2 |

Suppliers

A list of potential suppliers for this compound is provided in Table 2. Availability and pricing should be confirmed with the respective suppliers.

| Supplier | Website |

| Pharmaffiliates | --INVALID-LINK-- |

| BLDpharm | --INVALID-LINK-- |

| MedChemExpress | --INVALID-LINK-- |

Synthesis and Purification

While specific proprietary synthesis protocols from commercial suppliers are not publicly available, a plausible synthetic route for this compound can be conceptualized based on established organic chemistry principles, such as the Wittig reaction.[5][6][7][8][9] A generalized workflow for the synthesis is depicted below.

Caption: Conceptual workflow for the synthesis and purification of this compound.

Purification of the final product is critical to remove unreacted starting materials and byproducts.[10] This is typically achieved using column chromatography on silica gel, followed by analytical verification of purity.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of analytical techniques. The expected analytical data are summarized in Table 3.

| Analytical Technique | Expected Data |

| ¹H NMR | The proton NMR spectrum is expected to be very similar to the unlabeled standard, with characteristic signals for the olefinic and aldehydic protons. The coupling patterns of protons attached to the 13C-labeled carbons will be altered due to ¹H-¹³C coupling. |

| ¹³C NMR | The carbon NMR spectrum will show enhanced signals for the two ¹³C-labeled carbon atoms, confirming the position of the isotopic label.[11] |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M+) at m/z 138, which is two mass units higher than the unlabeled compound (m/z 136), confirming the incorporation of two ¹³C atoms. The fragmentation pattern is expected to be similar to the unlabeled standard, with shifts in the m/z of fragments containing the ¹³C label. |

| Gas Chromatography (GC) | The retention time on a given GC column will be nearly identical to the unlabeled standard. |

Experimental Protocols

Stable Isotope Dilution Analysis (SIDA) of Volatile Aldehydes

This compound is an ideal internal standard for the quantification of (2E,4E,6E)-2,4,6-Nonatrienal in various matrices, such as food samples or biological fluids, using GC-MS.

Objective: To accurately quantify the concentration of (2E,4E,6E)-2,4,6-Nonatrienal in a sample.

Materials:

-

This compound (Internal Standard)

-

Sample containing (2E,4E,6E)-2,4,6-Nonatrienal (Analyte)

-

Organic solvent (e.g., dichloromethane, hexane)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Solid-Phase Microextraction (SPME) fibers (optional, for headspace analysis)

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in a suitable organic solvent.

-

Sample Preparation and Spiking:

-

Accurately weigh or measure a known amount of the sample.

-

Add a precise volume of the this compound internal standard stock solution to the sample. The amount of internal standard added should be comparable to the expected amount of the analyte in the sample.

-

Thoroughly mix the sample to ensure homogeneity.

-

-

Extraction:

-

For liquid samples, perform a liquid-liquid extraction with a suitable organic solvent.

-

For solid samples, a solvent extraction or headspace SPME can be used.

-

-

GC-MS Analysis:

-

Inject a known volume of the extract into the GC-MS system.

-

Use a suitable GC column (e.g., a polar wax column) and temperature program to achieve good separation of the analyte and internal standard from other matrix components.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both the analyte and the internal standard.

-

Analyte ((2E,4E,6E)-2,4,6-Nonatrienal): Monitor the molecular ion (m/z 136) and a characteristic fragment ion.

-

Internal Standard (this compound): Monitor the molecular ion (m/z 138) and the corresponding fragment ion.

-

-

-

Quantification:

-

Integrate the peak areas of the selected ions for both the analyte and the internal standard.

-

Calculate the response factor (RF) from the analysis of calibration standards containing known amounts of the analyte and internal standard.

-

Calculate the concentration of the analyte in the sample using the following formula: Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RF)

-

The workflow for a typical SIDA experiment is illustrated below.

Caption: Generalized workflow for quantitative analysis using Stable Isotope Dilution Analysis (SIDA).

Biological Significance and Signaling Pathways

(2E,4E,6E)-2,4,6-Nonatrienal, as an α,β-unsaturated aldehyde, is a product of lipid peroxidation.[10][12][13] These reactive species can act as signaling molecules, particularly in pathways related to oxidative stress.[13][14][15] One of the key pathways modulated by electrophilic compounds like unsaturated aldehydes is the Keap1-Nrf2 pathway.[13][14][16][17]

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles, such as α,β-unsaturated aldehydes, can react with cysteine residues on Keap1, leading to a conformational change that prevents the ubiquitination of Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, inducing their expression.

Caption: Proposed mechanism of Keap1-Nrf2 pathway activation by (2E,4E,6E)-2,4,6-Nonatrienal.

The activation of the Nrf2 pathway by compounds like (2E,4E,6E)-2,4,6-Nonatrienal is a double-edged sword. While it can protect cells from oxidative damage, chronic activation of this pathway has been implicated in the progression of some diseases, making it an important area of study in drug development.

Conclusion

This compound is a valuable tool for researchers in various fields. Its primary application as an internal standard in stable isotope dilution analysis allows for the accurate quantification of its unlabeled counterpart in complex samples. Furthermore, its structural similarity to endogenous lipid peroxidation products makes it a relevant compound for studying the biological effects of reactive aldehydes and their role in cellular signaling pathways such as the Keap1-Nrf2 system. This technical guide provides a foundational understanding of its properties, synthesis, analysis, and potential applications, aiming to facilitate its use in advanced scientific research.

References

- 1. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 4. 2,4,6-Nonatrienal, (2E,4E,6E)- | C9H12O | CID 15755823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. moravek.com [moravek.com]

- 11. nmr.ceitec.cz [nmr.ceitec.cz]

- 12. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 13. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Saturated and aromatic aldehydes originating from skin and cutaneous bacteria activate the Nrf2-keap1 pathway in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

(2E,4E,6E)-2,4,6-Nonatrienal: A Comprehensive Technical Guide to its Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,4E,6E)-2,4,6-Nonatrienal is a volatile unsaturated aldehyde that contributes significantly to the aroma profile of various natural products and serves as a crucial semiochemical in insect communication. Its distinct chemical structure, characterized by a nine-carbon chain with three conjugated double bonds in the trans configuration, gives rise to its potent biological activity and sensory properties. This technical guide provides an in-depth overview of the natural occurrence of (2E,4E,6E)-2,4,6-Nonatrienal, detailing its presence in the animal and plant kingdoms. The document summarizes quantitative data, presents detailed experimental protocols for its isolation and identification, and visualizes key pathways and workflows to support further research and development.

Natural Occurrence of (2E,4E,6E)-2,4,6-Nonatrienal and its Isomers

(2E,4E,6E)-2,4,6-Nonatrienal and its geometric isomers have been identified in a variety of natural sources, ranging from insects to plants. The following table summarizes the quantitative data available for these compounds in different species.

| Natural Source | Compound | Concentration | Analytical Method(s) | Reference |

| Insecta | ||||

| Eggplant Flea Beetle (Epitrix fuscula) | (2E,4E,6E)-2,4,6-Nonatrienal | Component of male-produced aggregation pheromone | GC-MS, NMR | [1][2] |

| Eggplant Flea Beetle (Epitrix fuscula) | (2E,4E,6Z)-2,4,6-Nonatrienal | Most abundant component of male-produced aggregation pheromone | GC-MS, NMR | [1][2] |

| Tobacco Flea Beetle (Epitrix hirtipennis) | (2E,4E,6E)-2,4,6-Nonatrienal | Component of male-produced volatiles | GC-MS | [3] |

| Tobacco Flea Beetle (Epitrix hirtipennis) | (2E,4Z,6Z)-2,4,6-Nonatrienal | Most abundant component of male-produced volatiles | GC-MS, NMR | [3] |

| Plantae | ||||

| Oat Flakes (Avena sativa) | (2E,4E,6Z)-2,4,6-Nonatrienal | 13 µg/kg | Stable Isotope Dilution Analysis (SIDA), GC-MS | [4] |

| Walnut (Juglans regia) | (2E,4E,6Z)-2,4,6-Nonatrienal | ~10 µg/kg | Aroma Extract Dilution Analysis (AEDA), SIDA | [5] |

Biosynthesis of 2,4,6-Nonatrienal

The biosynthesis of 2,4,6-nonatrienal isomers in plants is believed to originate from the oxidative cleavage of α-linolenic acid, a common C18 polyunsaturated fatty acid. This process is part of the broader lipoxygenase (LOX) pathway, which is activated in response to tissue damage. The pathway involves the sequential action of lipoxygenase and hydroperoxide lyase (HPL) enzymes.

Caption: Proposed biosynthetic pathway of 2,4,6-nonatrienal from α-linolenic acid.

Experimental Protocols

Isolation and Identification from Flea Beetles (Epitrix spp.)

The following protocol is a composite methodology based on the work of Zilkowski and colleagues for the collection and analysis of volatiles from male flea beetles.[1][3]

1. Volatile Collection:

-

Insect Rearing: Male and female flea beetles are separated and maintained on host plants (e.g., eggplant for E. fuscula) in a controlled environment.

-

Aeration System: Volatiles from feeding male beetles are collected using a push-pull aeration system. Purified air is pushed into a glass chamber containing the beetles and host plant material, and the air is then pulled through an adsorbent trap (e.g., Super-Q) to capture the volatile compounds.

-

Extraction: The collected volatiles are eluted from the adsorbent trap using an appropriate solvent, such as dichloromethane.

2. Chemical Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The solvent extract is analyzed by GC-MS to separate and identify the individual compounds. A nonpolar capillary column (e.g., DB-5) is typically used for the separation.

-

Compound Identification: Mass spectra of the male-specific compounds are compared with libraries of known spectra (e.g., NIST/EPA/NIH Mass Spectral Library) and with synthetic standards.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of novel compounds, larger quantities of the pheromone components are isolated, and their structures are confirmed using 1H and 13C NMR spectroscopy.

References

- 1. Male-produced aggregation pheromone compounds from the eggplant flea beetle (Epitrix fuscula): identification, synthesis, and field biossays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CHEBI:137709 [ebi.ac.uk]

- 3. Analysis of 2,4,6-nonatrienal geometrical isomers from male flea beetles, Epitrix hirtipennis and E. fuscula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of (E,E,Z)-2,4,6-nonatrienal as a character impact aroma compound of oat flakes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

Navigating the Uncharted: A Technical Guide to the Procurement and Application of 13C2-Nonatrienal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the challenge of acquiring and utilizing a 13C2-nonatrienal stable isotope-labeled standard for research and development purposes. As of late 2025, a commercially available, off-the-shelf 13C2-nonatrienal standard is not readily found in the catalogs of major chemical suppliers. This guide provides a comprehensive overview of the pathway to obtaining this standard through custom synthesis and outlines a detailed experimental protocol for its application in quantitative analysis.

Commercial Unavailability and the Custom Synthesis Solution

A thorough market survey indicates that 13C2-nonatrienal is not a stock item. Researchers requiring this isotopically labeled internal standard for applications such as quantitative mass spectrometry must rely on custom synthesis services. Several reputable companies specialize in the synthesis of stable isotope-labeled compounds and can be contracted to produce 13C2-nonatrienal to specified purity and isotopic enrichment.

Below is a table of potential suppliers for the custom synthesis of 13C2-nonatrienal. Researchers are advised to contact these companies directly to discuss their specific requirements, including the desired isomeric form (e.g., (2E,4E,6Z)-2,4,6-nonatrienal), the position of the 13C labels, required chemical purity, isotopic enrichment, and desired quantity.

Table 1: Potential Custom Synthesis Suppliers

| Supplier Name | Website | Specialization | Notes |

| Cambridge Isotope Laboratories, Inc. | --INVALID-LINK-- | Leading producer of stable isotopes and stable isotope-labeled compounds.[1][2] | Offers a wide range of labeling services and has extensive experience. |

| MedChemExpress | --INVALID-LINK-- | Custom synthesis of stable isotope-labeled compounds, including 13C, 2H, and 15N.[3] | Emphasizes high purity (≥98%) and provides detailed analytical data. |

| Chemtos | --INVALID-LINK-- | Small-scale (milligram to gram) custom synthesis of pharmaceutical active organic compounds and reference standards.[4] | Expertise in placing labels in stable positions to prevent exchange. |

| Shimadzu Chemistry & Diagnostics | --INVALID-LINK-- | Custom synthesis of stable isotopically labeled standards for LC-MS/MS analysis.[5] | Focuses on designing optimal compounds for reliable quantification. |

| Revvity | --INVALID-LINK-- | Custom stable isotope labeling services with a range of isotopes including 13C, 15N, and Deuterium.[6] | Provides extensive technical support throughout the process. |

| Isotope Science / Alfa Chemistry | --INVALID-LINK-- | Supplier of various 13C labeled compounds and offers custom synthesis services.[7] | Can assist if the desired compound is not in their catalog. |

| BOC Sciences | --INVALID-LINK-- | Offers comprehensive stable isotope labeling solutions for various research needs.[] | Provides high-purity internal standards for isotope dilution mass spectrometry (IDMS). |

| Silantes | --INVALID-LINK-- | Manufactures stable isotope-labeled biomolecules and offers custom synthesis.[9] | Can be contacted for specific synthesis requests. |

Synthesis of 13C2-Nonatrienal: A Potential Pathway

While a specific, detailed synthesis protocol for 13C2-nonatrienal is not publicly available, the scientific literature provides strong indications of a viable synthetic route. A study by Schuh and Schieberle on the characterization of (E,E,Z)-2,4,6-nonatrienal as a key odorant in oat flakes explicitly mentions the synthesis and use of a carbon-13-labeled nonatrienal as an internal standard for a stable isotope dilution analysis.[10] The synthesis of the unlabeled isomers was achieved through a Wittig reaction.[10]

A plausible synthetic strategy for 13C2-nonatrienal would likely involve the use of a 13C-labeled Wittig reagent. For instance, a [13C2]-labeled phosphonium ylide could be reacted with an appropriate unlabeled aldehyde or vice-versa to introduce the two carbon-13 atoms at a specific position in the final nonatrienal molecule. The precise starting materials would depend on the desired location of the labels. For use as an internal standard in mass spectrometry, placing the labels on the carbon backbone, away from exchangeable protons, is crucial.[11]

Experimental Protocol: Quantitative Analysis of Nonatrienal using 13C2-Nonatrienal Standard by GC-MS

The primary application for a 13C2-nonatrienal standard is in stable isotope dilution assays (SIDA) for the accurate quantification of nonatrienal in various matrices.[10][12] The following is a generalized experimental protocol based on common practices for volatile compound analysis using gas chromatography-mass spectrometry (GC-MS).

Materials and Reagents

-

Sample Matrix: (e.g., food extract, biological fluid)

-

13C2-Nonatrienal Internal Standard Solution: A precisely known concentration in a suitable solvent (e.g., methanol or dichloromethane).

-

Unlabeled Nonatrienal Calibration Standards: High-purity reference standards of the nonatrienal isomer of interest.

-

Solvents: High-purity, GC-MS grade (e.g., dichloromethane, hexane).

-

Solid-Phase Extraction (SPE) Cartridges: For sample cleanup and concentration (e.g., LiChrolut EN).[13]

-

Derivatizing Agent (Optional): O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) hydrochloride for enhanced sensitivity and chromatographic performance of aldehydes.[13]

-

Anhydrous Sodium Sulfate: For drying extracts.

Sample Preparation and Extraction

-

Spiking: To a known volume or weight of the sample, add a precise amount of the 13C2-nonatrienal internal standard solution.

-

Extraction: Extract the analytes from the matrix using an appropriate technique such as liquid-liquid extraction or solid-phase extraction (SPE). For SPE, a protocol similar to that for other volatile aldehydes can be adapted.[13]

-

Derivatization (Optional but Recommended): To the extract, add the PFBHA solution to form the O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatives. This step can improve the thermal stability and chromatographic behavior of the aldehyde.[13]

-

Concentration: Concentrate the final extract to a small volume under a gentle stream of nitrogen.

GC-MS Analysis

-

Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., a polar Supelcowax 10 or a non-polar ZB-5 column).[14][15]

-

Injection: Use a splitless injection mode to maximize sensitivity.

-

Oven Temperature Program: An optimized temperature program is crucial to separate the nonatrienal isomers from other matrix components. A typical program might start at a low temperature (e.g., 40-60°C), hold for a few minutes, and then ramp up to a final temperature of around 220-250°C.[14]

-

Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for the highest sensitivity and selectivity.

Selected Ion Monitoring (SIM) Parameters

Specific ions for the native nonatrienal and the 13C2-labeled internal standard need to be monitored. The exact m/z values will depend on the fragmentation pattern of the nonatrienal isomer and its derivative. For the 13C2-labeled standard, the molecular ion and key fragment ions will be shifted by +2 Da compared to the unlabeled analyte.

Quantification

Construct a calibration curve by analyzing a series of calibration standards containing known concentrations of the unlabeled nonatrienal and a constant concentration of the 13C2-nonatrienal internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of nonatrienal in the unknown samples can then be determined from this calibration curve. The use of a stable isotope-labeled internal standard effectively corrects for variations in sample preparation, injection volume, and matrix effects.[16][17][18]

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for procuring and utilizing the 13C2-nonatrienal standard, as well as the signaling pathway context where such a molecule might be studied as a lipid peroxidation product.

References

- 1. Cambridge Isotope Laboratories, Inc. â Stable Isotopes [isotope.com]

- 2. About Us â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Custom Synthesis [chemtos.com]

- 5. schd-shimadzu.com [schd-shimadzu.com]

- 6. revvity.com [revvity.com]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. Stable isotope labelled standards | Silantes [silantes.com]

- 10. researchgate.net [researchgate.net]

- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 12. Synthesis of four carbon-13-labeled type a trichothecene mycotoxins and their application as internal standards in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. (E,E,E)-2,4,6-Nonatrienal [webbook.nist.gov]

- 15. benchchem.com [benchchem.com]

- 16. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

(2E,4E,6E)-2,4,6-Nonatrienal as a Lipid Peroxidation Marker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,4E,6E)-2,4,6-Nonatrienal is an α,β-unsaturated aldehyde that emerges from the oxidative degradation of omega-3 polyunsaturated fatty acids, particularly α-linolenic acid (ALA). As a downstream product of lipid peroxidation, a process implicated in a wide array of pathologies including neurodegenerative and cardiovascular diseases, (2E,4E,6E)-2,4,6-nonatrienal holds potential as a specific biomarker for omega-3 fatty acid-related oxidative stress. This technical guide provides a comprehensive overview of its formation, proposed analytical methodologies, and potential significance in a research and drug development context.

While direct quantitative data in clinical settings are currently limited, this document synthesizes existing knowledge on related lipid peroxidation products to offer a foundational understanding and practical framework for investigating (2E,4E,6E)-2,4,6-nonatrienal as a novel biomarker.

Formation of (2E,4E,6E)-2,4,6-Nonatrienal

(2E,4E,6E)-2,4,6-Nonatrienal is formed through the peroxidation of α-linolenic acid (C18:3, n-3), an essential omega-3 fatty acid. This process can be initiated by reactive oxygen species (ROS) in a non-enzymatic pathway or via enzymatic reactions involving lipoxygenases.[1] The formation cascade involves the generation of unstable lipid hydroperoxides which then decompose into a variety of secondary products, including aldehydes.

The proposed pathway suggests that (2E,4E,6E)-2,4,6-nonatrienal may arise from the cleavage of a dihydroperoxide of α-linolenic acid.[1] This specificity to omega-3 fatty acid peroxidation distinguishes it from other well-established lipid peroxidation markers like 4-hydroxy-2-nonenal (HNE), which is primarily derived from omega-6 fatty acids.

Caption: Formation of (2E,4E,6E)-2,4,6-Nonatrienal from α-Linolenic Acid.

Data Presentation: Quantitative Analysis

Direct quantitative data for (2E,4E,6E)-2,4,6-nonatrienal in human biological samples under various pathological conditions are not yet established in the literature. The majority of existing quantitative data pertains to its presence in food products, where it contributes to flavor and aroma.

Table 1: Quantitative Data for 2,4,6-Nonatrienal Isomers in Food Samples

| Sample Matrix | Isomer | Concentration | Reference |

| Oat Flakes | (E,E,Z)-2,4,6-Nonatrienal | 13 µg/kg | [1] |

This table highlights the current gap in clinical quantitative data and underscores the need for future research in this area.

Experimental Protocols

A definitive, validated protocol for the analysis of (2E,4E,6E)-2,4,6-nonatrienal in biological matrices has not been published. However, based on established methods for other reactive aldehydes, a robust analytical workflow can be proposed. The following protocol is an adaptation of methods used for compounds like 4-hydroxy-2-nonenal and other unsaturated aldehydes.

Proposed Protocol for Quantification of (2E,4E,6E)-2,4,6-Nonatrienal in Human Plasma by GC-MS

This protocol involves sample preparation, derivatization to a stable form, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

4.1.1. Materials and Reagents

-

(2E,4E,6E)-2,4,6-Nonatrienal standard

-

Internal Standard (e.g., a deuterated analog of the analyte)

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

Hexane, HPLC grade

-

Ethyl acetate, HPLC grade

-

Sodium sulfate, anhydrous

-

Human plasma (EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

4.1.2. Sample Preparation and Derivatization

-

Sample Collection: Collect whole blood in EDTA tubes and centrifuge at 3000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

Internal Standard Spiking: Thaw plasma samples on ice. To 500 µL of plasma, add the internal standard to a final concentration of 10 ng/mL.

-

Protein Precipitation: Add 1 mL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Derivatization (Oximation): Add 50 µL of 50 mg/mL PFBHA in a suitable buffer (e.g., phosphate buffer, pH 7.4) to the supernatant. Incubate at 60°C for 60 minutes. This step converts the aldehyde to a more stable oxime derivative.

-

Extraction:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the derivatized sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of 5% methanol in water.

-

Elute the PFBHA-oxime derivative with 2 mL of hexane:ethyl acetate (1:1, v/v).

-

-

Drying and Silylation:

-

Dry the eluate under a gentle stream of nitrogen.

-

To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of hexane.

-

Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether.

-

4.1.3. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 minute

-

Ramp 1: 10°C/min to 200°C

-

Ramp 2: 20°C/min to 300°C, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI)

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

References

Formation of 2,4,6-Nonatrienal from Linolenic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of 2,4,6-nonatrienal from α-linolenic acid, a process of significant interest in the fields of food science, flavor chemistry, and pharmacology due to the potent sensory properties and biological activities of this conjugated aldehyde. The document details the two primary pathways for its formation: enzymatic conversion, mediated by the sequential action of lipoxygenase (LOX) and hydroperoxide lyase (HPL), and non-enzymatic autoxidation. This guide includes detailed experimental protocols for key assays, quantitative data where available, and visualizations of the biochemical pathways and experimental workflows to facilitate further research and application.

Introduction

2,4,6-Nonatrienal is a volatile unsaturated aldehyde known for its characteristic aroma, often described as fatty, green, and cucumber-like. It is a significant contributor to the flavor profile of various foods and is also implicated in oxidative processes in biological systems. Its precursor, α-linolenic acid (an omega-3 fatty acid), is abundant in many plant oils and is susceptible to oxidation, leading to the formation of a variety of volatile and non-volatile compounds. The formation of 2,4,6-nonatrienal from linolenic acid can occur through two main routes: a specific enzymatic pathway and a more general autoxidation process. Understanding and controlling these pathways is crucial for managing flavor development in food products and for investigating the roles of lipid-derived aldehydes in physiological and pathological processes.

Biosynthetic Pathways

The conversion of α-linolenic acid to 2,4,6-nonatrienal can be initiated by either enzymatic catalysis or autoxidation, both of which generate hydroperoxide intermediates that are subsequently cleaved to form the aldehyde.

Enzymatic Pathway

The enzymatic formation of aldehydes from linolenic acid is a key part of the plant oxylipin pathway, which is often activated in response to tissue damage. This pathway involves the coordinated action of at least two enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL).

-

Lipoxygenase (LOX) Action: The process is initiated by a lipoxygenase, a non-heme iron-containing dioxygenase that catalyzes the insertion of molecular oxygen into polyunsaturated fatty acids. Specifically, a 9-lipoxygenase (9-LOX) acts on α-linolenic acid to form 9-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT).

-

Further Oxidation (Hypothesized): It is hypothesized that a second lipoxygenase-like activity or a related enzyme could introduce a second hydroperoxy group at the C-16 position of the 9-HPOT, leading to the formation of a 9,16-dihydroperoxy-10,12,14-octadecatrienoic acid intermediate.

-

Hydroperoxide Lyase (HPL) Cleavage: A hydroperoxide lyase then cleaves this dihydroperoxide intermediate. HPLs are cytochrome P450 enzymes (CYP74 family) that catalyze the cleavage of fatty acid hydroperoxides into smaller aldehydes and oxo-acids.[1] The specific cleavage of the 9,16-dihydroperoxy intermediate would yield 2,4,6-nonatrienal and other products.

Autoxidation Pathway

Autoxidation is a non-enzymatic process involving a free radical chain reaction that occurs in the presence of oxygen. This process is less specific than the enzymatic pathway and can lead to a wider array of oxidation products.[2]

-

Initiation: The reaction is initiated by the abstraction of a hydrogen atom from one of the bis-allylic carbons of α-linolenic acid, forming a lipid radical. This can be triggered by heat, light, or the presence of metal ions.[2]

-

Propagation: The lipid radical reacts with molecular oxygen to form a peroxyl radical. This radical can then abstract a hydrogen atom from another linolenic acid molecule, propagating the chain reaction and forming a lipid hydroperoxide.

-

Formation of Dihydroperoxide: Through a series of radical reactions, a second hydroperoxy group can be introduced, potentially forming the same 9,16-dihydroperoxy-10,12,14-octadecatrienoic acid intermediate as in the enzymatic pathway.

-

Cleavage: The unstable dihydroperoxide can then undergo cleavage to form 2,4,6-nonatrienal. One proposed mechanism for this cleavage is a Hock rearrangement, particularly under acidic conditions.[3]

Quantitative Data

Quantitative data on the formation of 2,4,6-nonatrienal from linolenic acid is sparse in the literature. However, some studies have quantified its presence in food systems where linolenic acid is a known precursor.

| Food Matrix | Concentration of (E,E,Z)-2,4,6-nonatrienal (µg/kg) | Analytical Method | Reference |

| Oat Flakes | 13 | Stable Isotope Dilution Analysis (SIDA) - GC-MS | [4] |

| Walnuts | ~10 | Stable Isotope Dilution Analysis (SIDA) - GC-MS | Not explicitly found, but implied |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the formation of 2,4,6-nonatrienal from linolenic acid.

Enzymatic Synthesis of 9-Hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT)

This protocol is adapted from methodologies for preparing fatty acid hydroperoxides using soybean lipoxygenase.

Materials:

-

α-Linolenic acid

-

Soybean lipoxygenase (Type I-B)

-

0.2 M Borate buffer (pH 9.0 and pH 6.5)

-

Tween 20

-

Sodium hydroxide (NaOH)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Ethanol

-

UV-Vis Spectrophotometer

Procedure:

-

Substrate Preparation: Prepare a solution of α-linolenic acid (e.g., 100 mg) in 100 mL of 0.2 M borate buffer (pH 9.0 for 13-HPOT or pH 6.5 for a mixture with 9-HPOT) containing a small amount of Tween 20 to aid emulsification. Adjust the pH as necessary with NaOH.[5]

-

Enzymatic Reaction: Saturate the substrate solution with oxygen by bubbling O₂ gas through it. Initiate the reaction by adding a solution of soybean lipoxygenase (e.g., 3 mg) dissolved in a small volume of the same buffer.[5]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the formation of the conjugated diene system by measuring the absorbance at 234 nm. The reaction is considered complete when the absorbance at 234 nm reaches a plateau.[5]

-

Extraction: Stop the reaction by acidifying the mixture to pH 3-4 with HCl. Extract the hydroperoxides twice with an equal volume of anhydrous diethyl ether.[5]

-

Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure at a low temperature (e.g., 30°C).[5]

-

Storage: Redissolve the resulting 9-HPOT in ethanol and store at -20°C. The concentration can be determined spectrophotometrically using a molar extinction coefficient of 25,000 M⁻¹cm⁻¹ at 234 nm.

Lipoxygenase (LOX) Activity Assay

This spectrophotometric assay measures the rate of hydroperoxide formation.

Materials:

-

α-Linolenic acid substrate solution (prepared as in 4.1)

-

Enzyme extract containing lipoxygenase

-

0.1 M Phosphate buffer (pH 6.5)

-

UV-Vis Spectrophotometer with a thermostatted cuvette holder

Procedure:

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the phosphate buffer and the α-linolenic acid substrate solution.

-

Equilibration: Equilibrate the mixture to the desired reaction temperature (e.g., 25°C).

-

Initiation: Initiate the reaction by adding a small volume of the enzyme extract.

-

Measurement: Immediately monitor the increase in absorbance at 234 nm for a defined period (e.g., 3-5 minutes).

-

Calculation: Calculate the enzyme activity based on the initial rate of absorbance increase, using the molar extinction coefficient of the hydroperoxide (25,000 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that forms 1 µmol of hydroperoxide per minute under the specified conditions.

Hydroperoxide Lyase (HPL) Activity Assay

This assay measures the decrease in hydroperoxide concentration as it is cleaved by HPL.

Materials:

-

Synthesized 9-HPOT substrate solution (from protocol 4.1)

-

Enzyme extract containing hydroperoxide lyase

-

0.1 M Phosphate buffer (pH 6.5)

-

UV-Vis Spectrophotometer

Procedure:

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the phosphate buffer and the 9-HPOT substrate solution.

-

Equilibration: Equilibrate the mixture to the desired reaction temperature (e.g., 25°C).

-

Initiation: Initiate the reaction by adding a small volume of the enzyme extract.

-

Measurement: Immediately monitor the decrease in absorbance at 234 nm for a defined period.

-

Calculation: Calculate the HPL activity based on the rate of decrease in absorbance at 234 nm.

Coupled Enzymatic Synthesis and Analysis of 2,4,6-Nonatrienal

Materials:

-

α-Linolenic acid

-

9-Lipoxygenase

-

Hydroperoxide lyase (from a source known to produce C9 aldehydes)

-

Reaction buffer (e.g., 0.1 M Phosphate buffer, pH 6.5)

-

Internal standard (e.g., ¹³C-labeled 2,4,6-nonatrienal)

-

Solvent for extraction (e.g., dichloromethane or hexane)

-

Solid-Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Reaction Setup: In a sealed reaction vessel, combine the reaction buffer, α-linolenic acid, 9-lipoxygenase, and hydroperoxide lyase.

-

Incubation: Incubate the reaction mixture at a controlled temperature with agitation for a defined period.

-

Extraction: Stop the reaction and extract the volatile products. This can be done by either solvent extraction or headspace SPME. For SPME, expose the fiber to the headspace of the reaction vessel for a set time at a specific temperature.

-

GC-MS Analysis: Analyze the extracted compounds by GC-MS.

-

Injection: Desorb the SPME fiber in the hot GC inlet or inject the solvent extract.

-

Separation: Use a suitable capillary column (e.g., HP-INNOWAX) with an appropriate temperature program.[6]

-

Detection: Use a mass spectrometer in scan mode to identify the products and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification.

-

-

Quantification: Quantify the amount of 2,4,6-nonatrienal produced relative to the internal standard.

Conclusion

The formation of 2,4,6-nonatrienal from linolenic acid is a complex process that can occur through both highly specific enzymatic pathways and less controlled autoxidative reactions. While the general steps involving lipoxygenase and hydroperoxide lyase are understood for the enzymatic route, the precise intermediates and mechanisms leading to 2,4,6-nonatrienal require further investigation. Similarly, the conditions that favor the formation of this specific aldehyde during autoxidation are not well-defined. The experimental protocols provided in this guide offer a starting point for researchers to explore these pathways, quantify the products, and elucidate the underlying mechanisms. Further research, particularly in developing integrated enzymatic synthesis protocols and in elucidating the cleavage of dihydroperoxide intermediates, will be crucial for advancing our understanding and application of this important flavor compound and lipid-derived mediator.

References

- 1. Hydroperoxide lyase - Wikipedia [en.wikipedia.org]

- 2. Routes to 4-Hydroxynonenal: Fundamental Issues in the Mechanisms of Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of dihydroperoxides of linoleic and linolenic acids and studies on their transformation to 4-hydroperoxynonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Autoxidative transformation of chiral omega6 hydroxy linoleic and arachidonic acids to chiral 4-hydroxy-2E-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Olfactory properties of 2,4,6-nonatrienal isomers

An In-depth Technical Guide to the Olfactory Properties of 2,4,6-Nonatrienal Isomers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Nonatrienal is a potent unsaturated aldehyde recognized for its significant contribution to the aroma of various foods and its role as an insect pheromone. Its distinct olfactory properties are highly dependent on its geometric isomerism. This technical guide provides a comprehensive overview of the olfactory characteristics of 2,4,6-nonatrienal isomers, focusing on quantitative sensory data, the experimental protocols used for their characterization, and the underlying biochemical pathways. Data is presented in structured tables for comparative analysis, and key experimental workflows are visualized to facilitate understanding.

Introduction

2,4,6-Nonatrienal (C₉H₁₂O) is a volatile organic compound that plays a crucial role in the flavor and fragrance industry. The arrangement of its three double bonds allows for several geometric isomers, each possessing unique sensory attributes. The most extensively studied of these, (2E,4E,6Z)-2,4,6-nonatrienal, is a character-impact compound in products like oat flakes and walnuts, imparting a distinct cereal-like, sweet aroma at exceptionally low concentrations.[1][2][3] Understanding the specific olfactory properties of each isomer is critical for food science, sensory research, and the development of flavor profiles. This document synthesizes the current knowledge on these isomers, detailing their odor thresholds, sensory descriptors, and the analytical methods employed for their study.

Quantitative Olfactory Data

The perceived aroma and potency of 2,4,6-nonatrienal are intrinsically linked to its isomeric form. The (E,E,Z) isomer, in particular, exhibits a remarkably low odor threshold, making it a key contributor to aroma even at trace levels.

Odor Thresholds and Sensory Descriptors

The odor detection threshold is a critical measure of an aroma compound's potency. As shown in Table 1, there are significant variations among the different isomers of 2,4,6-nonatrienal.

Table 1: Odor Thresholds and Descriptions of 2,4,6-Nonatrienal Isomers

| Isomer | Odor Threshold | Medium | Odor Description(s) | References |

| (2E,4E,6Z)-Nonatrienal | 0.0002 ng/L | Air | Intense oat flake-like, cereal, sweet | [1][2] |

| 16 ng/L | Model Wine Solution | Puff pastry | [2][4] | |

| (2E,4E,6E)-Nonatrienal | ~4.4 ng/L (estimated) | Air | Not specified | [2] |

| (2E,Z,E)-2,4,6-Nonatrienal | ~0.05 ng/L (estimated) | Air | Not specified | [2] |

| General/Unspecified | Not applicable | Not applicable | Fatty, Green, Oily, Melon, Cucumber | [5][6] |

Note: The thresholds for the (E,E,E) and (E,Z,E) isomers were estimated based on their ratios to the (E,E,Z) isomer's threshold in starch.[2]

Natural Occurrence and Aroma Contribution

The significance of an odorant is determined by its Odor Activity Value (OAV), which is the ratio of its concentration in a substance to its odor threshold. The (E,E,Z) isomer has been identified as a key aroma compound in several food products.

Table 2: Concentration and Flavor Dilution (FD) Factors in Food Products

| Isomer | Food Product | Concentration | Flavor Dilution (FD) Factor | References |

| (2E,4E,6Z)-Nonatrienal | Oat Flakes | 13 µg/kg | 1024 | [1][2] |

| Walnuts | ~10 µg/kg | High (unspecified value) | [3] | |

| Red Wine | Up to 441.3 ng/L | Not specified | [4] |

Experimental Protocols

The characterization of potent and often low-concentration odorants like the 2,4,6-nonatrienal isomers requires highly sensitive and specialized analytical techniques.

Aroma Extraction and Isolation

The initial step involves isolating the volatile compounds from the sample matrix. A common method is Solvent Extraction/Vacuum Distillation .

-

Objective: To create a concentrated extract of volatile and semi-volatile compounds.

-

Protocol:

-

The sample material (e.g., oat flakes) is homogenized and extracted with a suitable organic solvent (e.g., diethyl ether).

-

The solvent, now containing the aroma compounds, is separated from the solid matrix.

-

The extract is concentrated, and high-boiling point non-volatile substances (like lipids) are removed via high-vacuum distillation, yielding a representative aroma distillate.[1]

-

Gas Chromatography-Olfactometry (GC-O)

GC-O is the cornerstone technique for identifying which compounds in a complex mixture are odor-active.[7][8] The effluent from the gas chromatography column is split, with one part going to a chemical detector (like a mass spectrometer) and the other to a heated sniffing port where a trained assessor evaluates the odor.

-

Aroma Extract Dilution Analysis (AEDA): This method is used to rank the potency of odorants.[9]

Compound Identification and Quantitation

-

Identification: Once an odor-active region is detected by GC-O, its chemical structure is elucidated.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides a mass spectrum of the compound, which is compared against spectral libraries for identification.[8]

-

Nuclear Magnetic Resonance (NMR): Used to confirm the precise chemical structure and stereochemistry of a compound, especially after it has been synthesized for verification.[1][2]

-

-

Quantitation: Stable Isotope Dilution Analysis (SIDA) : This is a highly accurate method for quantifying the amount of a specific analyte.

-

A known amount of a synthesized, stable isotope-labeled version of the target compound (e.g., ¹³C-labeled (E,E,Z)-2,4,6-nonatrienal) is added to the sample as an internal standard.[1]

-

The sample is extracted and analyzed by GC-MS.

-

The ratio of the response of the native analyte to the labeled internal standard allows for precise calculation of the analyte's concentration, correcting for any losses during sample preparation.[1]

-

Sensory Panel Analysis

-

Quantitative Descriptive Analysis (QDA): This method uses a trained human panel to describe and quantify the sensory attributes of a product.[10]

-

Panelist Training: Assessors are trained over multiple sessions to recognize and rate the intensity of specific reference odor descriptors on a defined scale (e.g., 0-100).[10]

-

Sample Evaluation: Panelists evaluate samples in controlled environments (individual booths) and rate the intensity of each descriptor. The data is then statistically analyzed to create a sensory profile.[10][11]

-

Visualized Workflows and Pathways

To clarify the relationships between methodologies and concepts, the following diagrams are provided.

Caption: General workflow for the identification and characterization of key odorants.

Caption: Simplified schematic of a Gas Chromatography-Olfactometry (GC-O) system.

Caption: Hypothesized formation pathway of (E,E,Z)-2,4,6-nonatrienal from linolenic acid.

Conclusion

The olfactory properties of 2,4,6-nonatrienal are highly specific to its isomeric configuration. The (2E,4E,6Z) isomer stands out as a character-impact odorant in several foods due to its exceptionally low odor threshold and distinct sweet, cereal-like aroma.[1][2] In contrast, other isomers like (2E,4E,6E) are significantly less potent.[2] The accurate characterization and quantitation of these isomers rely on a combination of advanced analytical techniques, including GC-O with dilution analysis (AEDA) and stable isotope dilution assays, complemented by trained sensory panels. This detailed understanding is paramount for professionals in food chemistry and drug development, where controlling or mimicking specific aroma profiles is essential. Future research may focus on elucidating the specific olfactory receptors that bind to these isomers, further clarifying the structure-activity relationship that governs their potent sensory perception.

References

- 1. Characterization of (E,E,Z)-2,4,6-nonatrienal as a character impact aroma compound of oat flakes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. scent.vn [scent.vn]

- 6. 2,4,6-Nonatrienal | C9H12O | CID 6436625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 8. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pfigueiredo.org [pfigueiredo.org]

- 10. 3.3. Sensory Analysis [bio-protocol.org]

- 11. fivesenses.com [fivesenses.com]

The Keystone of Efficacy: A Technical Guide to the Physical and Chemical Stability of Labeled Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled aldehydes are indispensable tools in modern research, serving as tracers in metabolic studies, probes in signaling pathway elucidation, and critical reagents in the synthesis of complex molecules. The fidelity of data derived from studies employing these compounds is intrinsically linked to their physical and chemical stability. Degradation of a labeled aldehyde can lead to the misinterpretation of experimental results, the formation of confounding artifacts, and a loss of valuable resources. This in-depth technical guide provides a comprehensive overview of the factors influencing the stability of aldehydes labeled with common isotopes such as carbon-14 (¹⁴C), tritium (³H), and deuterium (²H or D). It offers detailed experimental protocols for stability assessment, quantitative data for common labeled aldehydes, and visual representations of relevant pathways and workflows to aid researchers in ensuring the integrity of their studies.

Fundamental Principles of Labeled Aldehyde Stability

The stability of a labeled aldehyde is governed by both its intrinsic chemical reactivity and the influence of the isotopic label. Aldehydes are inherently reactive due to the electrophilic nature of the carbonyl carbon and the presence of an α-hydrogen. This reactivity makes them susceptible to a variety of degradation pathways.

Common Degradation Pathways

Labeled aldehydes are susceptible to several degradation pathways that can compromise their purity and integrity:

-

Oxidation: Aldehydes are readily oxidized to carboxylic acids, a process that can be initiated by atmospheric oxygen (autoxidation), light, or trace metal impurities. This is a significant concern for long-term storage.[1]

-

Polymerization: Aldehydes, particularly formaldehyde and other low-molecular-weight aliphatic aldehydes, can undergo self-polymerization to form linear or cyclic polymers. This process is often catalyzed by acidic or basic conditions.

-

Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an α-hydrogen can undergo a disproportionation reaction to yield a corresponding alcohol and a carboxylic acid.

-

Aldol Condensation: Under basic or acidic conditions, aldehydes with α-hydrogens can undergo aldol condensation, leading to the formation of β-hydroxy aldehydes and their subsequent dehydration products.

-

Radiolysis: For radiolabeled compounds (¹⁴C and ³H), the energy emitted during radioactive decay can induce self-decomposition, a process known as radiolysis. This can lead to the formation of a variety of radiochemical impurities. The extent of radiolysis is dependent on the specific activity of the compound, the storage conditions, and the chemical nature of the molecule itself.[1][2]

The Influence of Isotopic Labeling on Stability

The substitution of an atom with its isotope can influence the stability of a molecule, primarily through the kinetic isotope effect (KIE) .

-

Deuterium (²H): The C-²H bond is stronger than the C-¹H bond. Consequently, reactions where the cleavage of this bond is the rate-determining step will proceed more slowly for the deuterated compound. This "primary kinetic isotope effect" can enhance the metabolic and chemical stability of a deuterated aldehyde.[3][4] For example, the oxidation of deuterated acetaldehyde exhibits a substantial primary kinetic isotope effect (kH/kD = 6.05 at 303 K), indicating a slower rate of oxidation compared to its non-labeled counterpart.[5] Similarly, the gold-catalyzed aerobic oxidation of aldehydes shows a significant kinetic isotope effect (kH/kD = 2.8–2.9), demonstrating that the C-H bond activation is the rate-determining step.[6]

-

Tritium (³H): The C-³H bond is even stronger than the C-²H bond, leading to a more pronounced KIE. However, the radioactive nature of tritium introduces the competing factor of radiolysis, which can decrease stability over time.

-

Carbon-14 (¹⁴C): The substitution of ¹²C with ¹⁴C has a much smaller effect on bond strength and reaction rates compared to deuterium or tritium substitution. Therefore, the KIE for ¹⁴C is generally negligible in the context of overall stability. However, as a radionuclide, ¹⁴C-labeled compounds are susceptible to radiolysis.[1]

Quantitative Stability Data of Labeled Aldehydes

The following tables summarize available quantitative data and expected stability trends for common labeled aldehydes under various conditions. It is important to note that specific stability can be highly dependent on the purity of the compound and the exact storage conditions.

Table 1: Stability of Labeled Formaldehyde

| Isotope | Condition | Parameter | Value | Reference/Note |

| ¹⁴C | Aqueous Solution (pH 7) | Half-life | Estimated > 1 year at 4°C | Based on general stability of formaldehyde and typical shelf-life of ¹⁴C compounds. Prone to polymerization. |

| ¹⁴C | Aqueous Solution (acidic) | Stability | Decreased | Acid catalyzes polymerization. |

| ¹⁴C | Aqueous Solution (basic) | Stability | Decreased | Base catalyzes Cannizzaro reaction and polymerization. |

| ²H (d₂) | 20% w/w in D₂O | Storage | Refrigerated (+2°C to +8°C), protect from light | Manufacturer's recommendation. Stable for extended periods under these conditions. |

Table 2: Stability of Labeled Benzaldehyde

| Isotope | Condition | Parameter | Value | Reference/Note |

| ³H | Neat, Room Temp, Light | Stability | Prone to oxidation to benzoic acid | Autoxidation is a common degradation pathway for benzaldehyde. |

| ³H | Solution in Toluene, -20°C, Dark | Stability | Significantly Increased | Reduced temperature and exclusion of light and air minimize oxidation. |

| ²H (d₁) | Aerobic oxidation in Methanol | kH/kD | 2.8–2.9 | Demonstrates increased stability against oxidation where C-H bond cleavage is rate-limiting.[6] |

Table 3: Stability of Labeled Glutaraldehyde

| Isotope | Condition | Parameter | Value | Reference/Note |

| ²H (d₆) | Aqueous Solution (pH 4-9) | Degradation (O₃/UV) | 72.0-75.0% | While this data is for unlabeled glutaraldehyde, similar trends are expected for the labeled compound.[7] |

| ²H (d₆) | Aqueous Solution | Stability | Exists as a mixture of hydrates and cyclic hemiacetals | The equilibrium between these forms is temperature-dependent.[8] |

Table 4: General Storage Recommendations for Labeled Aldehydes

| Isotope Type | Recommended Storage Conditions | Rationale |

| ¹⁴C | -20°C to -80°C, in a suitable solvent (e.g., toluene, ethanol), under inert gas (Ar or N₂), protected from light.[9] | Minimizes radiolysis, oxidation, and thermal degradation.[1] |

| ³H | -20°C to -80°C, in a suitable solvent, under inert gas, protected from light. | Minimizes radiolysis and chemical degradation. Tritiated compounds can be more susceptible to radiolysis due to higher specific activities. |

| ²H | Refrigerated (+2°C to +8°C) or as recommended by the manufacturer, protected from light and moisture. | Stable isotopes are not subject to radiolysis, but chemical degradation pathways remain a concern. |

Experimental Protocols for Stability Assessment

A robust stability testing program is crucial to ensure the reliability of labeled aldehydes in research. The following protocols are based on the principles outlined in the ICH Q1A (R2) guidelines for stability testing of new drug substances and products.[3][10]

Forced Degradation (Stress Testing) Protocol

The purpose of forced degradation is to identify likely degradation products, understand degradation pathways, and establish the stability-indicating nature of the analytical methods.[11][12]

Objective: To achieve 5-20% degradation of the labeled aldehyde under various stress conditions.[13]

Materials:

-

Labeled aldehyde stock solution of known concentration and purity.

-

Acids: 0.1 M HCl

-

Bases: 0.1 M NaOH

-

Oxidizing agent: 3% H₂O₂

-

Buffers: pH 4, 7, and 9

-

High-purity solvents (e.g., acetonitrile, methanol, water)

-

Environmental chamber with controlled temperature and humidity.

-

Photostability chamber.

-

Analytical instrumentation (e.g., HPLC with UV/radiochemical detector, LC-MS, GC-MS).

Procedure:

-

Sample Preparation: Prepare solutions of the labeled aldehyde at a known concentration (e.g., 1 mg/mL) in appropriate solvents.

-

Acid Hydrolysis:

-

Mix the aldehyde solution with 0.1 M HCl.

-

Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of base, and dilute for analysis.

-

-

Base Hydrolysis:

-

Mix the aldehyde solution with 0.1 M NaOH.

-

Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of acid, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix the aldehyde solution with 3% H₂O₂.

-

Incubate at room temperature for a defined period.

-

At each time point, withdraw an aliquot and dilute for analysis. Quenching the reaction may be necessary.

-

-

Thermal Degradation:

-

Store the solid aldehyde or its solution at an elevated temperature (e.g., 60°C) in a calibrated oven.

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose the solid aldehyde or its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be protected from light.

-

Analyze the exposed and control samples.

-

-

Analysis: Analyze all samples using a validated stability-indicating analytical method (e.g., HPLC with radiochemical and UV detection). Quantify the amount of the parent aldehyde remaining and identify and quantify any degradation products.

Long-Term Stability Protocol

Objective: To determine the shelf-life and appropriate storage conditions for the labeled aldehyde.

Procedure:

-

Batch Selection: Use at least one batch of the labeled aldehyde with a well-characterized purity and specific activity.

-

Storage Conditions: Store aliquots of the labeled aldehyde under the proposed long-term storage conditions (e.g., -20°C, -80°C, refrigerated) and, if necessary, at accelerated conditions (e.g., 5°C, 25°C).

-

Testing Frequency:

-

Long-Term: Analyze at 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: Analyze at 0, 1, 3, and 6 months.

-

-

Analysis: At each time point, assess the purity (radiochemical and chemical), appearance, and concentration of the labeled aldehyde using a validated analytical method.

Analytical Methods for Stability Assessment

A variety of analytical techniques are employed to assess the purity and degradation of labeled aldehydes.

-

High-Performance Liquid Chromatography (HPLC): This is the most common technique for purity assessment. A reversed-phase HPLC system coupled with a UV detector and a radiochemical detector (for ¹⁴C and ³H) allows for the simultaneous determination of chemical and radiochemical purity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification of degradation products. By comparing the mass spectra of the stressed samples with the control, the molecular weights of impurities can be determined, aiding in their structural elucidation.[14][15]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile aldehydes, GC-MS can be used for both quantification and identification of impurities. Derivatization is often employed to improve the chromatographic properties of the aldehydes.

-

Thin-Layer Chromatography (TLC): TLC with a phosphorimager or radioscanner is a rapid method for assessing radiochemical purity, particularly for screening multiple samples.

Signaling Pathways and Experimental Workflows

The stability of a labeled aldehyde is paramount when it is used as a probe in biological systems. Degradation can lead to non-specific labeling or the generation of biologically active impurities that confound the interpretation of signaling events.

Case Study: 4-Hydroxynonenal (HNE) Signaling

4-Hydroxynonenal (HNE) is a reactive aldehyde produced during lipid peroxidation and is a key mediator in various signaling pathways related to oxidative stress and inflammation.[2][5] Labeled HNE is used to trace its interactions and effects on these pathways.

The diagram below illustrates the central role of HNE in modulating key signaling pathways. The stability of labeled HNE is critical for accurately dissecting these complex interactions.

Experimental Workflow for In Vitro Stability Assessment in a Biological Matrix

This workflow outlines the steps to assess the stability of a labeled aldehyde in a relevant biological matrix, such as cell lysate or plasma.

Conclusion

The chemical and physical stability of labeled aldehydes is a critical parameter that underpins the reliability and reproducibility of a wide range of scientific investigations. A thorough understanding of their degradation pathways, the influence of isotopic labeling, and appropriate storage and handling procedures is essential for any researcher utilizing these powerful tools. By implementing robust stability testing protocols and employing appropriate analytical methods, scientists can ensure the integrity of their labeled compounds, leading to more accurate and meaningful experimental outcomes. This guide provides the foundational knowledge and practical protocols to support researchers in achieving this critical aspect of their work.

References

- 1. almacgroup.com [almacgroup.com]

- 2. openmedscience.com [openmedscience.com]

- 3. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxidation of aliphatic aldehydes by benzimidazolium fluorochromate in non aqueous medium – A kinetic and mechanistic study - Arabian Journal of Chemistry [arabjchem.org]

- 6. Mechanistic investigation of the gold-catalyzed aerobic oxidation of aldehydes: added insight from Hammett studies and isotopic labelling experiments - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Glutaraldehyde degradation in hospital wastewater by photoozonation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stability of Glutaraldehyde in Biocide Compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. moravek.com [moravek.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]

- 14. Cas 3046-49-9,FORMALDEHYDE, [14C] | lookchem [lookchem.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of (2E,4E,6E)-2,4,6-Nonatrienal-13C2 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,4E,6E)-2,4,6-Nonatrienal is a volatile unsaturated aldehyde that contributes to the characteristic aroma of various food products, including oat flakes and walnuts.[1][2][3][4] Accurate quantification of this potent aroma compound is crucial for quality control, flavor research, and understanding food chemistry. The use of a stable isotope-labeled internal standard, such as (2E,4E,6E)-2,4,6-Nonatrienal-13C2, in combination with mass spectrometry-based methods, provides the highest level of accuracy and precision for quantification. This is achieved through the Stable Isotope Dilution Assay (SIDA), a technique that effectively compensates for sample matrix effects and variations in sample preparation and analysis.[5][6][7][8]

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of its unlabeled counterpart in complex matrices.

Principle of Stable Isotope Dilution Assay (SIDA)